

Biochemical properties and molecular structure of Trimebutine

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Compound of Interest

Compound Name: *Trimebutine*

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An In-depth Technical Guide to the Biochemical Properties and Molecular Structure of **Trimebutine**

Abstract

Trimebutine is a multifaceted pharmaceutical agent primarily utilized for the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).^{[1][2]} Unlike conventional spasmolytics, **Trimebutine** does not exhibit a simple inhibitory action. Instead, it functions as a comprehensive modulator of gastrointestinal (GI) motility and visceral sensitivity through a complex mechanism involving interactions with the endogenous opioid system and direct effects on smooth muscle ion channels.^{[1][3]} This guide provides a detailed examination of its molecular structure, core biochemical properties, and the experimental methodologies employed to elucidate its unique pharmacological profile. The content is structured to deliver not just technical data, but also the scientific rationale behind its characterization, offering a robust resource for professionals in pharmacology and drug development.

Molecular Structure and Physicochemical Profile

Trimebutine is chemically identified as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate.^{[4][5]} Its structure is an ester, combining a substituted phenylbutylamine moiety with a trimethoxybenzoic acid group. This unique architecture is central to its pharmacological activity, allowing it to interact with multiple biological targets. The drug is often formulated as a maleate salt to improve its solubility and bioavailability.^{[6][7]}

IUPAC Name: [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate^[8] Chemical Formula (Base): C₂₂H₂₉NO₅^[4] Molar Mass (Base): 387.47 g/mol ^[4]

Caption: 2D representation of the **Trimebutine** molecular structure.

Physicochemical Data Summary

The physicochemical properties of **Trimebutine** are crucial for its formulation and pharmacokinetic behavior.

Property	Value	Source
Physical Form	White to off-white solid/powder	[9] [10]
Melting Point (Base)	78-80°C	[9]
Boiling Point (Base)	~457.9 °C at 760 mmHg	[4]
pKa	7.29 ± 0.50 (Predicted)	[9]
Solubility (Maleate Salt)	Sparingly soluble in water; Soluble in ethanol and DMSO	[10]
Solubility (Base)	Practically insoluble in water; Freely soluble in chloroform	[10]

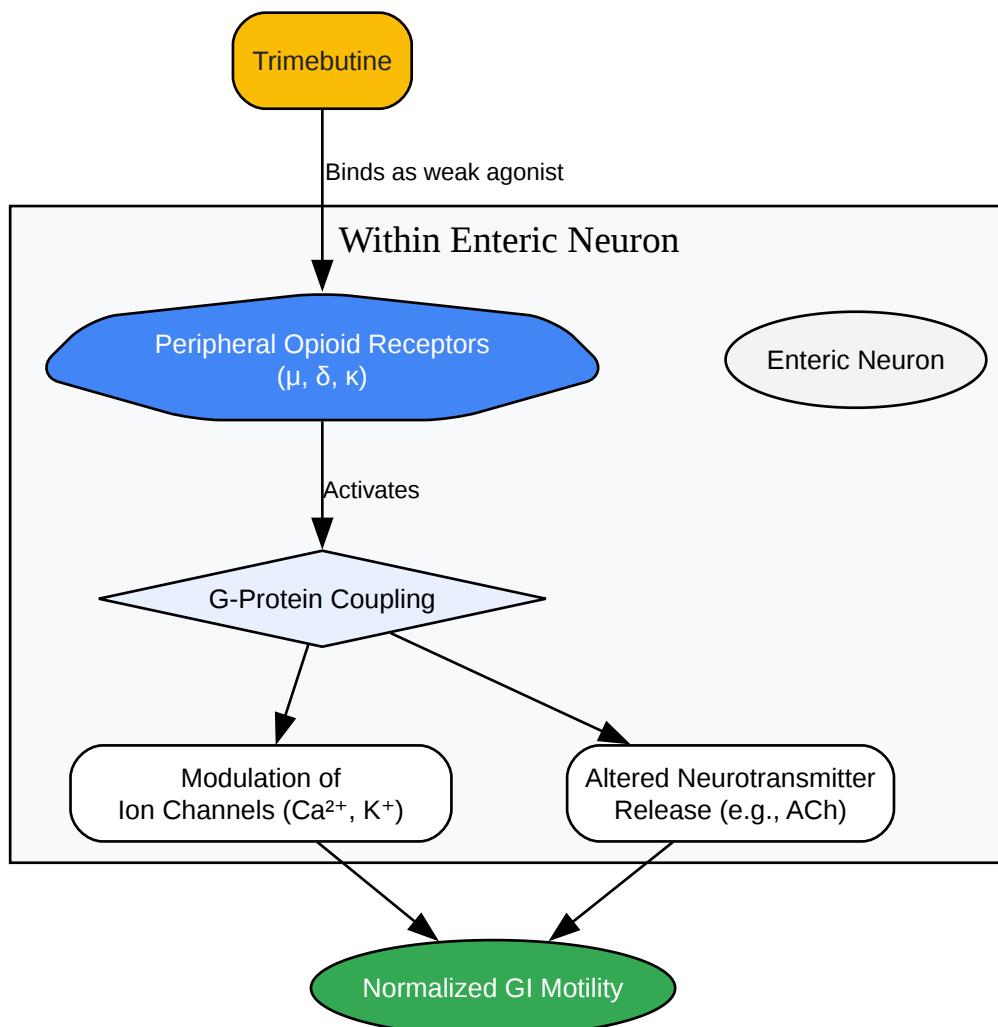
The Tripartite Mechanism of Action

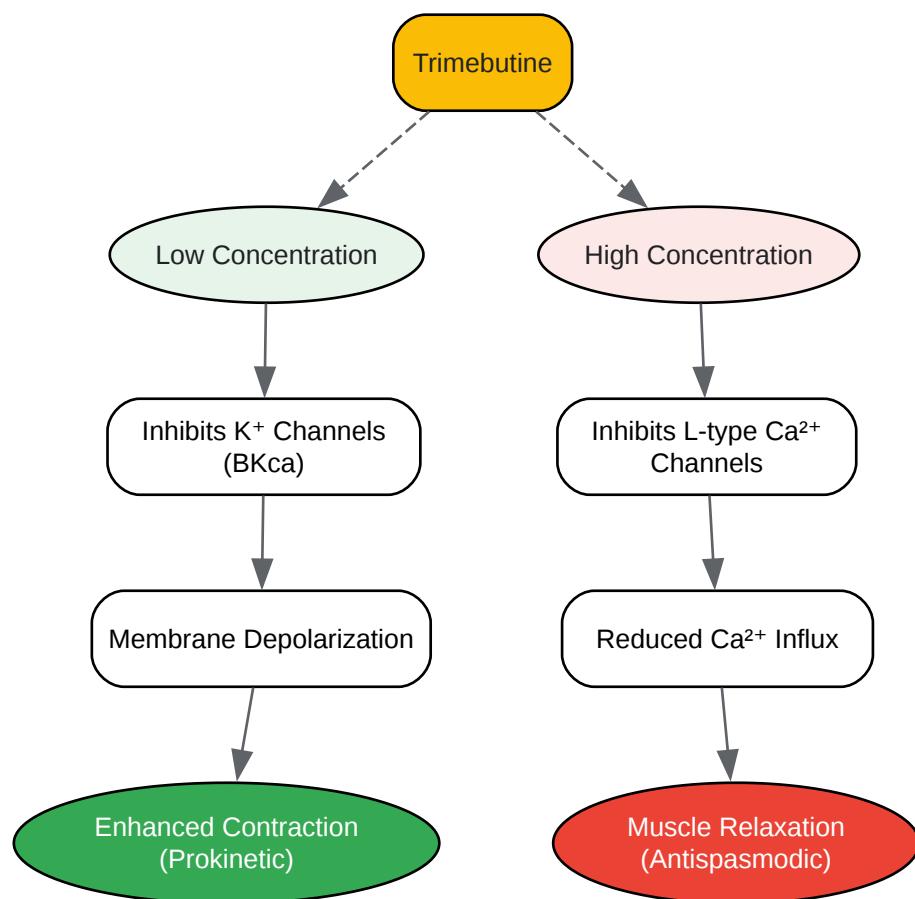
Trimebutine's distinction lies in its ability to normalize, rather than simply inhibit or stimulate, intestinal activity.^[6] This is achieved through a concentration-dependent, multi-target mechanism that primarily involves the enkephalinergic system and direct modulation of smooth muscle ion channels.

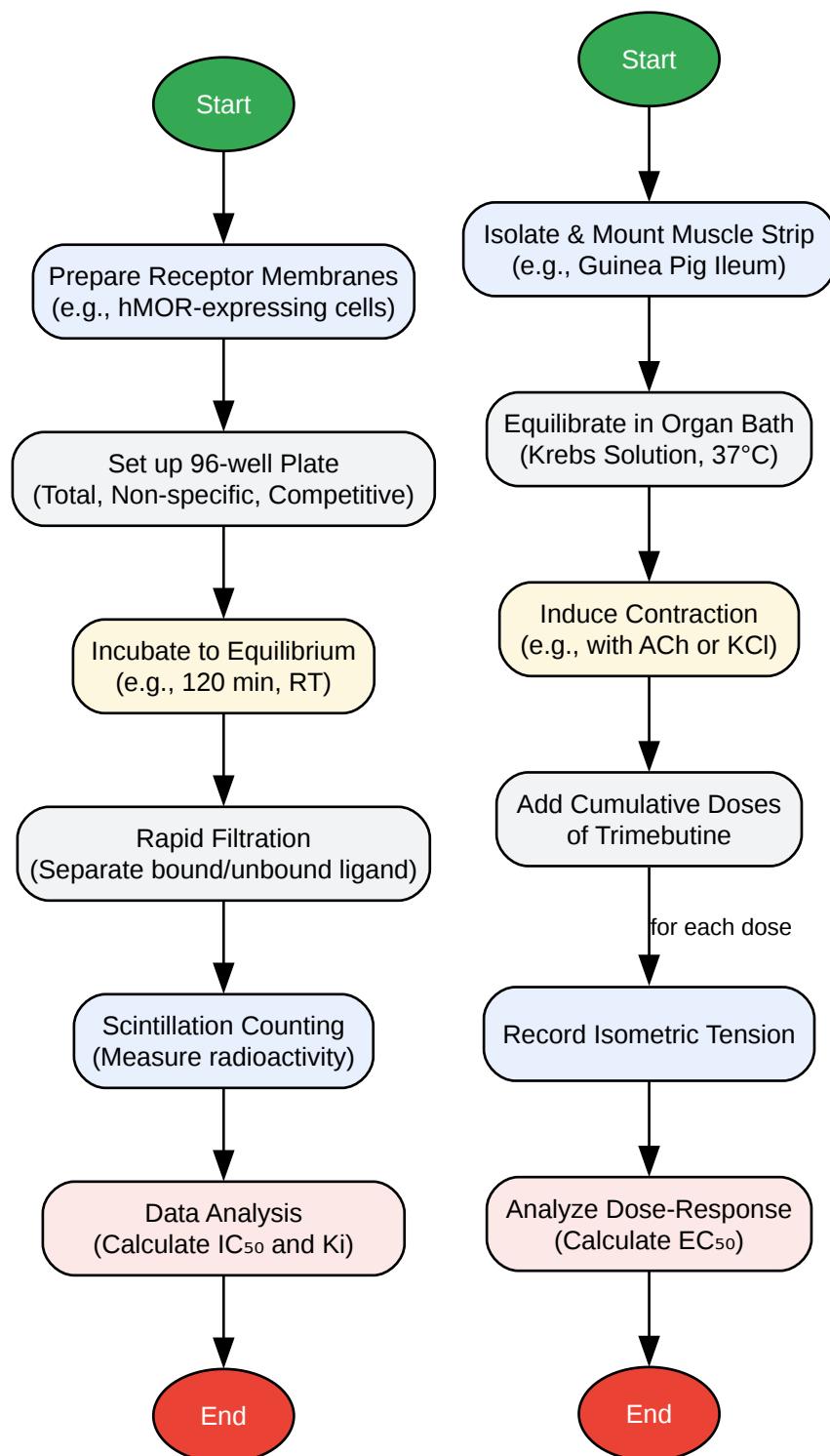
Agonism of Peripheral Opioid Receptors

A foundational aspect of **Trimebutine**'s action is its role as a weak agonist on peripheral opioid receptors within the enteric nervous system.^{[5][11]} It interacts with mu (μ), delta (δ), and kappa (κ) receptor subtypes.^{[1][12]} This interaction is considered a primary driver of its motility-regulating effects, including accelerating gastric emptying and inducing premature phase III of the migrating motor complex (MMC).^{[5][11]}

- Causality: The gut has its own intrinsic nervous system rich in opioid receptors that regulate motility and secretion. By acting as an agonist at these local receptors, **Trimebutine** mimics the action of endogenous enkephalins, helping to coordinate peristaltic waves and normalize transit time.[2] Its activity remains largely confined to the periphery, which explains the lack of significant central nervous system side effects typical of classical opioids.[13] The principal active metabolite, **N-desmethyltrimebutine (nortrimebutine)**, also demonstrates affinity for these receptors, contributing to the overall therapeutic effect.[8][12]





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